
Dihomo-|A-linolenic Acid-d6
Overview
Description
Dihomo-γ-linolenic acid-d6 (DGLA-d6) is a deuterium-labeled isotopologue of dihomo-γ-linolenic acid (DGLA), a 20-carbon ω-6 polyunsaturated fatty acid (PUFA) with three double bonds at positions 8, 11, and 13. The deuterium atoms replace six hydrogen atoms in the carbon chain, enhancing its utility as a stable isotope tracer in metabolic studies. DGLA-d6 is chemically defined as (8Z,11Z,14Z)-icosa-8,11,14-trienoic acid-d6 and has a molecular weight of 308.5 g/mol (CAS: 81540-86-5) . Its primary application lies in quantitative lipidomics, where it serves as an internal standard for liquid chromatography-mass spectrometry (LC/MS) to measure endogenous DGLA levels in biological samples .
DGLA itself is a pivotal intermediate in the ω-6 PUFA biosynthetic pathway, positioned between γ-linolenic acid (GLA, 18:3n-6) and arachidonic acid (AA, 20:4n-6). Delta-5 desaturase (D5D) catalyzes the conversion of DGLA to AA, but when D5D is inhibited, DGLA accumulates and is metabolized by cyclooxygenase-2 (COX-2) into 8-hydroxyoctanoic acid (8-HOA), a histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer activity . DGLA-d6 enables precise tracking of these metabolic pathways without interference from endogenous DGLA, making it indispensable for studying lipid metabolism in cancer, inflammation, and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihomo-γ-Linolenic Acid-d6 can be synthesized by the elongation of γ-Linolenic Acid, which involves the addition of two carbon atoms to the γ-Linolenic Acid molecule. This process is typically catalyzed by fatty acid elongases . The deuterated form, Dihomo-γ-Linolenic Acid-d6, is prepared by incorporating deuterium atoms at specific positions in the molecule. This is achieved through the use of deuterated reagents and solvents during the synthesis .
Industrial Production Methods
Industrial production of Dihomo-γ-Linolenic Acid-d6 involves the use of biotechnological methods, such as the fermentation of genetically modified microorganisms that can produce the desired fatty acid. These microorganisms are cultured in deuterated media to incorporate deuterium into the fatty acid .
Chemical Reactions Analysis
Types of Reactions
Dihomo-γ-Linolenic Acid-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, reduced forms of the fatty acid, and halogenated compounds .
Scientific Research Applications
Dihomo-γ-Linolenic Acid-d6 is used extensively in scientific research due to its role in metabolic pathways and its anti-inflammatory properties .
Chemistry
In chemistry, it is used as a standard in mass spectrometry for the quantification of Dihomo-γ-Linolenic Acid .
Biology
In biological research, it is used to study the metabolism of polyunsaturated fatty acids and their role in cellular processes .
Medicine
In medicine, it is investigated for its potential therapeutic effects in inflammatory diseases, such as rheumatoid arthritis and atopic dermatitis .
Industry
In the industry, it is used in the production of specialized dietary supplements and pharmaceuticals .
Mechanism of Action
Dihomo-γ-Linolenic Acid-d6 exerts its effects by serving as a precursor to various bioactive lipids, including prostaglandins and leukotrienes . These lipids play crucial roles in inflammation and immune responses. The compound is metabolized by enzymes such as cyclooxygenase and lipoxygenase, leading to the formation of anti-inflammatory and pro-inflammatory mediators .
Comparison with Similar Compounds
Non-Deuterated Dihomo-γ-linolenic Acid (DGLA)
- Structural Similarity : DGLA-d6 shares the same carbon skeleton and double bond positions as DGLA but differs in isotopic labeling. This allows DGLA-d6 to be distinguished analytically via mass spectrometry .
- Functional Differences: DGLA is metabolized by COX-2 to produce anti-inflammatory prostaglandin E1 (PGE1) and 8-HOA, which induce apoptosis in cancer cells . DGLA competes with AA for COX-2 binding, reducing pro-inflammatory prostaglandin E2 (PGE2) production . In contrast, DGLA-d6 is primarily used as a tracer to quantify DGLA turnover and metabolism in vitro and in vivo .
Arachidonic Acid (AA, 20:4n-6)
- Metabolic Relationship : AA is the downstream product of DGLA via D5D. Unlike DGLA, AA is metabolized by COX-2 to PGE2, which promotes inflammation, cancer cell proliferation, and metastasis .
- Therapeutic Implications :
γ-Linolenic Acid (GLA, 18:3n-6)
- Biosynthetic Role : GLA is elongated to DGLA by fatty acid elongase 5 (ELOVL5). DGLA-d6 can track this elongation process in studies investigating ω-6 PUFA metabolism .
- Therapeutic Use : GLA supplements (e.g., evening primrose oil) increase DGLA levels, but clinical outcomes are mixed due to variable D5D activity across tissues .
Eicosapentaenoic Acid (EPA, 20:5n-3)
- Competing Pathways : EPA, an ω-3 PUFA, competes with AA for COX-2, reducing PGE2 synthesis. However, DGLA’s anti-cancer effects are distinct, relying on 8-HOA rather than EPA’s resolvins .
- Analytical Utility : Deuterated EPA (e.g., EPA-d5) is used similarly to DGLA-d6 in lipidomics but targets ω-3 pathways .
Key Research Findings and Data
Table 1: Comparative Metabolism of DGLA-d6 and Related Compounds
Table 2: Analytical Properties of Deuterated Fatty Acids
Clinical and Mechanistic Insights
- Cancer Therapy : DGLA accumulation (via D5D inhibition) elevates 8-HOA, which inhibits HDAC and induces DNA damage in colon cancer cells. DGLA-d6-based studies confirmed that 8-HOA levels >0.5 nmol/10^6 cells are required for efficacy .
- Inflammation Modulation: DGLA-derived PGE1 increases cAMP, suppressing synovial cell proliferation in rheumatoid arthritis. In contrast, AA-derived PGE2 exacerbates inflammation .
- Limitations : DGLA supplementation alone shows modest clinical benefits due to rapid conversion to AA in tissues with high D5D activity. Combining D5D inhibitors (e.g., siRNA) with DGLA enhances 8-HOA production .
Biological Activity
Dihomo-γ-linolenic acid-d6 (DGLA-d6) is a stable isotope of dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. This article explores the biological activities of DGLA-d6, including its metabolic pathways, anti-inflammatory properties, involvement in cancer biology, and potential therapeutic applications.
Overview of Dihomo-γ-Linolenic Acid
DGLA is derived from gamma-linolenic acid (GLA) and can be further metabolized to arachidonic acid (AA). It is primarily involved in the synthesis of eicosanoids, which are crucial lipid mediators that influence inflammation and cellular signaling pathways. DGLA can be converted into prostaglandin E1 (PGE1), which exhibits anti-inflammatory and anti-proliferative effects, making it a compound of interest in therapeutic research .
The metabolism of DGLA involves several key enzymes, including delta-6-desaturase (D6D) and delta-5-desaturase (D5D). These enzymes catalyze the conversion of linoleic acid to GLA and subsequently to DGLA and AA. Alterations in the activity of these enzymes can lead to imbalances in PUFA levels, contributing to various inflammatory diseases and conditions such as rheumatoid arthritis (RA) and cardiovascular diseases .
Table 1: Key Enzymes in DGLA Metabolism
Enzyme | Function | Impact on Health |
---|---|---|
Delta-6-desaturase | Converts linoleic acid to gamma-linolenic acid | Deficiency linked to aging, RA |
Delta-5-desaturase | Converts DGLA to arachidonic acid | Impacts eicosanoid production |
Anti-inflammatory Effects
DGLA has been shown to suppress inflammatory responses through its conversion to PGE1. Studies indicate that PGE1 can inhibit smooth muscle proliferation, reduce vascular cell adhesion, and promote vasodilation. This suggests potential benefits in managing conditions such as atherosclerosis and hypertension . Additionally, supplementation with GLA-rich oils containing DGLA has demonstrated improvements in joint pain and swelling in RA patients .
Anti-cancer Properties
Research highlights DGLA's potential anti-cancer effects. It has been observed that DGLA can inhibit the proliferation of cancer cells by enhancing lipid peroxidation and increasing free radical production. This mechanism may lead to apoptosis in tumor cells, particularly in breast cancer models where DGLA supplementation resulted in reduced tumor growth . Furthermore, its ability to modulate eicosanoid synthesis may play a role in preventing inflammation-driven tumorigenesis .
Clinical Studies
Recent clinical trials have explored the efficacy of DGLA supplementation in various health conditions:
- Allergic Reactions : A randomized controlled trial found that DGLA supplementation significantly reduced allergic symptoms caused by pollen exposure in healthy subjects. The study measured specific IgE levels before and after treatment, indicating a potential role for DGLA in managing allergic responses .
- Type 2 Diabetes : A nested case-control study linked high serum concentrations of DGLA with an increased risk of developing type 2 diabetes (T2D). The findings suggest that while elevated DGLA levels may indicate inflammation, they could also reflect metabolic dysregulation associated with T2D .
Table 2: Clinical Study Findings on DGLA
Q & A
Basic Research Questions
Q. What are the optimal methods for extracting DGLA-d6 from biological tissues, and how do they differ in efficiency?
The Bligh & Dyer method (chloroform-methanol-water homogenization) is widely used for rapid lipid extraction (<10 minutes) with high reproducibility, minimizing lipid degradation . For tissues with high water content, Folch’s method (chloromon phase separation via methanol-chloroform) provides higher lipid purity but requires longer processing times . For DGLA-d6, which is prone to oxidation, both methods should include antioxidants (e.g., BHT) and nitrogen gas purging during extraction.
Table 1: Lipid Extraction Method Comparison
Method | Time | Purity | Suitability for DGLA-d6 |
---|---|---|---|
Bligh & Dyer | 10 min | Moderate | High (rapid processing) |
Folch | 30 min | High | Moderate (oxidation risk) |
Q. Which analytical techniques are most reliable for quantifying DGLA-d6 in complex biological matrices?
Liquid chromatography-mass spectrometry (LC/MS) with deuterated internal standards (e.g., arachidonic acid-d8) is the gold standard. DGLA-d6 itself can serve as an internal standard for quantifying endogenous DGLA via isotope dilution . Key parameters:
- Column: C18 reverse-phase (2.1 mm × 50 mm, 1.7 µm)
- Ionization: Negative-mode electrospray (m/z 329.3 for DGLA-d6)
- Validation: Ensure linearity (0.1–100 ng/mL) and recovery rates >90% .
Q. What are the primary metabolic pathways of DGLA-d6, and how do they influence experimental outcomes?
DGLA-d6 is metabolized via Δ5-desaturase to arachidonic acid (pro-inflammatory) or by cyclooxygenase/LOX enzymes to anti-inflammatory mediators (e.g., PGE1). Its deuterated form allows tracking metabolic flux in vitro/in vivo. Researchers must account for tissue-specific Δ5-desaturase activity, which varies in cancers vs. inflammatory models .
Advanced Research Questions
Q. How can researchers resolve contradictions in DGLA-d6’s reported anti-inflammatory vs. pro-inflammatory effects?
Contradictions often arise from:
- Tissue-specific Δ5-desaturase expression : Knockdown models (e.g., shRNA-transfected HCA-7 cells) can isolate DGLA-d6’s direct effects from downstream arachidonic acid metabolites .
- Dosage variability : Use isotopic tracing to differentiate DGLA-d6 incorporation into phospholipids vs. free fatty acid pools .
- Model selection : Murine models with CRISPR-edited FADS1 (Δ5-desaturase) clarify DGLA-d6’s role in inflammation .
Q. What experimental frameworks are suitable for studying DGLA-d6’s dual role in cancer proliferation and inhibition?
Apply the PICOT framework :
- Population : Xenograft tumor models (e.g., HCA-7 cells) .
- Intervention : DGLA-d6 administration (oral vs. intraperitoneal).
- Comparison : Wild-type vs. Δ5-desaturase-deficient models.
- Outcome : Tumor volume reduction, PGE2/PGE1 ratios.
- Time : Acute (7 days) vs. chronic (28 days) exposure .
Q. How can lipidomics be integrated with genetic knockdown to study DGLA-d6’s mechanism?
- Combine LC/MS-based lipidomics with shRNA-mediated Δ5-desaturase knockdown to quantify DGLA-d6-derived metabolites.
- Use multivariate analysis (e.g., OPLS-DA) to identify lipid species correlated with anti-tumor outcomes .
- Validate findings in Δ5-desaturase inhibitor-treated models (e.g., SSI-4) to isolate enzyme-specific effects .
Table 2: Key Confounding Variables in DGLA-d6 Studies
Variable | Mitigation Strategy |
---|---|
Δ5-desaturase activity | Genetic knockdown or inhibitors |
Oxidation during extraction | Nitrogen purging, antioxidants |
Endogenous DGLA levels | Isotope dilution with DGLA-d6 |
Q. Methodological Best Practices
Q. How to design a robust protocol for DGLA-d6 handling and storage?
- Storage : -80°C under argon; avoid freeze-thaw cycles.
- Safety : Follow P201/P210 guidelines (avoid ignition sources, use fume hoods) .
- Solubility : Prepare stock solutions in ethanol (10 mM) for cell culture studies .
Q. What statistical approaches address variability in DGLA-d6 quantification across laboratories?
Properties
IUPAC Name |
(8Z,11Z,14Z)-8,9,11,12,14,15-hexadeuterioicosa-8,11,14-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/i6D,7D,9D,10D,12D,13D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBAELRKJCKHQD-JALKMEHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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